1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid
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Overview
Description
1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid is a compound that combines the properties of both an alcohol and a carbamic acid derivative. The presence of both chlorine and fluorine atoms in the molecule makes it an interesting subject for chemical research due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoropropan-2-ol typically involves the halogenation of propanol derivatives. One common method is the reaction of 3-chloropropanol with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoropropan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction can lead to the formation of alkanes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of fluorinated or chlorinated derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Scientific Research Applications
1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and intermediates for pharmaceuticals.
Biology: Investigated for its potential effects on biological systems and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoropropan-1-ol
- 1-Fluoropropan-2-ol
- 3-Fluoropropan-1-ol
Uniqueness
1-Chloro-3-fluoropropan-2-ol;phenylcarbamic acid is unique due to the combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61986-53-6 |
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Molecular Formula |
C10H13ClFNO3 |
Molecular Weight |
249.66 g/mol |
IUPAC Name |
1-chloro-3-fluoropropan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H6ClFO/c9-7(10)8-6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5,8H,(H,9,10);3,6H,1-2H2 |
InChI Key |
JLZGSDYGTQBBDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C(CCl)O)F |
Origin of Product |
United States |
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